Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864934
InChI: InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol

Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC15864934

Molecular Formula: C12H11N3O3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylate -

Specification

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
IUPAC Name ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylate
Standard InChI InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-10(16)15-11(14-9)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H,14,15,16)
Standard InChI Key OZSOHSJCUVEHQA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=O)NC(=N1)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate. It is alternatively referred to as:

  • Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-4-carboxylate

  • CAS 1240596-40-0 (assigned to the hydroxy precursor)

The structure comprises a pyrimidine ring substituted at the 2-position with a pyridin-2-yl group, at the 4-position with an ethyl carboxylate moiety, and at the 6-position with a hydroxyl group (Figure 1).

Molecular and Computational Data

Key physicochemical properties include:

PropertyValue
Molecular formulaC12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{3}
Molecular weight245.23 g/mol
Exact mass245.080 g/mol
Topological polar surface area84.9 Ų
LogP (partition coefficient)1.01

These values were computed using PubChem algorithms and OEChem software . The moderate LogP suggests balanced hydrophilicity and lipophilicity, suitable for drug-like molecules.

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis involves cyclocondensation reactions. A validated method from proceeds as follows:

  • Starting material: Ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate (CAS 1240596-40-0).

  • Reaction with phosphorus oxychloride: Heating the hydroxy precursor in POCl3\text{POCl}_3 at 90°C for 2 hours facilitates chlorination at the 6-position.

  • Quenching: The reaction mixture is neutralized with sodium acetate in water, followed by extraction with 10% methanol/dichloromethane.

  • Purification: Column chromatography (0–75% ethyl acetate/cyclohexane) yields the chlorinated derivative with 20% efficiency .

This method underscores the compound’s role as a precursor for pharmacologically active molecules, such as kinase inhibitors.

Reaction Mechanisms

The hydroxyl group at the 6-position participates in nucleophilic substitution reactions, enabling functionalization. For example, chlorination with POCl3\text{POCl}_3 proceeds via a two-step mechanism:

  • Protonation of the hydroxyl group by POCl3\text{POCl}_3, forming a good leaving group (H2O\text{H}_2\text{O}).

  • Attack by chloride ion, yielding the 6-chloro derivative .

Physicochemical and Spectroscopic Properties

Solubility and Stability

While explicit solubility data are unavailable, analogous pyrimidine carboxylates exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in water. Stability under ambient conditions is presumed high due to the absence of reactive functional groups beyond the hydroxyl moiety.

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